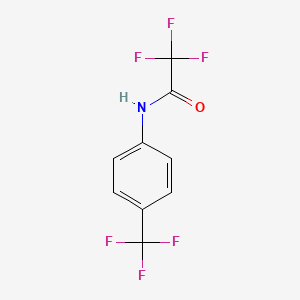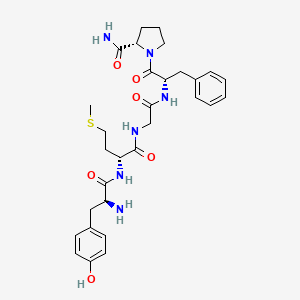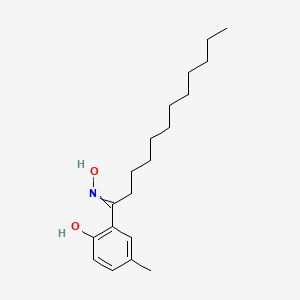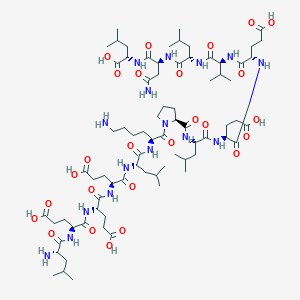
Butanal;ethene-1,1,2-triol;ethenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanal;ethene-1,1,2-triol;ethenyl acetate is a complex polymer known for its unique chemical properties and applications. This compound is formed through the polymerization of acetic acid ethenyl ester (vinyl acetate) with ethenol (vinyl alcohol), followed by a cyclic acetal reaction with butanal (butyraldehyde). The resulting polymer exhibits excellent mechanical strength, chemical resistance, and versatility in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ethenyl ester, polymer with ethenol, cyclic acetal with butanal involves several key steps:
Polymerization: The initial step is the polymerization of acetic acid ethenyl ester with ethenol.
Cyclic Acetal Formation: The polymerized product is then reacted with butanal to form a cyclic acetal.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization reactors. The process involves precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Butanal;ethene-1,1,2-triol;ethenyl acetate undergoes various chemical reactions, including:
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions are conducted in the presence of catalysts or under UV light.
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or alkylated polymer derivatives
Applications De Recherche Scientifique
Butanal;ethene-1,1,2-triol;ethenyl acetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid ethenyl ester, polymer with ethenol, cyclic acetal with butanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with cellular membranes and proteins, facilitating drug delivery and tissue engineering applications.
Pathways Involved: The polymer’s biocompatibility and biodegradability are mediated through hydrolysis and enzymatic degradation pathways, leading to the controlled release of active compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyvinyl alcohol (PVA): A water-soluble polymer with similar chemical structure but lacks the cyclic acetal modification.
Polyvinyl acetate (PVAc): A precursor to PVA, used in adhesives and coatings but does not possess the same mechanical strength and chemical resistance as the cyclic acetal polymer.
Polyvinyl butyral (PVB): A polymer with similar applications in coatings and adhesives, but with different mechanical and chemical properties due to the presence of butyraldehyde.
Uniqueness
Butanal;ethene-1,1,2-triol;ethenyl acetate stands out due to its unique combination of mechanical strength, chemical resistance, and versatility in various applications. The cyclic acetal modification imparts additional stability and functionality, making it suitable for advanced industrial and biomedical applications .
Propriétés
Numéro CAS |
68648-78-2 |
|---|---|
Formule moléculaire |
C10H18O6 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
butanal;ethene-1,1,2-triol;ethenyl acetate |
InChI |
InChI=1S/C4H6O2.C4H8O.C2H4O3/c1-3-6-4(2)5;1-2-3-4-5;3-1-2(4)5/h3H,1H2,2H3;4H,2-3H2,1H3;1,3-5H |
Clé InChI |
PEBNJYYAKKMHJL-UHFFFAOYSA-N |
SMILES |
CCCC=O.CC(=O)OC=C.C(=C(O)O)O |
SMILES canonique |
CCCC=O.CC(=O)OC=C.C(=C(O)O)O |
| 68648-78-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)





